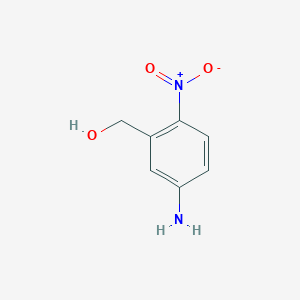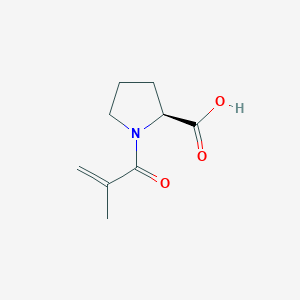
5-氯-2-硝基茴香醚
概述
描述
5-Chloro-2-nitroanisole: is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethyl acetate . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-nitroanisole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine:
Pharmaceuticals: This compound is a key intermediate in the synthesis of certain pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs.
Industry:
Agrochemicals: It is used in the production of herbicides and insecticides.
Dyes and Pigments: 5-Chloro-2-nitroanisole is also used in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of 2-Chloroanisole: One common method involves the nitration of 2-chloroanisole using a mixture of nitric acid and sulfuric acid.
Chlorination of 2-Nitroanisole: Another method involves the chlorination of 2-nitroanisole using chlorine gas in the presence of a catalyst such as ferric chloride.
Industrial Production Methods:
Continuous Flow Nitration: In industrial settings, continuous flow nitration processes are often employed to produce 5-chloro-2-nitroanisole.
Catalytic Chlorination: Industrial production may also involve catalytic chlorination processes, which offer higher yields and selectivity.
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are used under basic conditions for substitution reactions.
Major Products:
5-Chloro-2-aminoanisole: Formed by the reduction of 5-chloro-2-nitroanisole.
Substituted Anisoles: Various substituted anisoles can be formed depending on the nucleophile used in substitution reactions.
作用机制
The mechanism of action of 5-chloro-2-nitroanisole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. Additionally, the compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites in biological molecules.
相似化合物的比较
4-Chloro-2-nitroanisole: Similar in structure but with the chlorine atom at the 4-position instead of the 5-position.
2-Chloro-5-nitroanisole: Similar in structure but with the nitro group at the 5-position instead of the 2-position.
5-Chloro-2-nitrotoluene: Similar in structure but with a methyl group instead of a methoxy group.
Uniqueness:
属性
IUPAC Name |
4-chloro-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEUJUYEUCCZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064426 | |
| Record name | 5-Chloro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-53-8 | |
| Record name | 4-Chloro-2-methoxy-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-nitroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 4-chloro-2-methoxy-1-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-NITROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVY2LTV7GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do the provided research articles tell us about the structural characteristics of 5-Chloro-2-nitroanisole?
A1: While the provided abstracts don't explicitly state the molecular formula and weight of 5-Chloro-2-nitroanisole, they highlight the use of spectroscopic techniques for its characterization. [, ] One study utilized vibrational spectroscopy, specifically Density Functional Theory (DFT) calculations and normal coordinate analysis, to determine the vibrational spectra and potential energy distributions of the compound. [] This suggests that researchers are interested in understanding the vibrational modes and energy landscape of the molecule, which can provide insights into its stability, reactivity, and potential interactions with other molecules. The other study focuses on spectral investigations using 5-Chloro-2-nitroanisole as a π-spacer with donor-acceptor variations. [] This suggests researchers are exploring its potential use in materials science, particularly in developing dye-sensitized solar cells (DSSCs).
Q2: How is computational chemistry being utilized in the research of 5-Chloro-2-nitroanisole?
A2: Computational chemistry plays a crucial role in understanding the properties and potential applications of 5-Chloro-2-nitroanisole. One of the provided research articles highlights the use of DFT calculations to study its potential as a π-spacer in DSSCs. [] DFT is a quantum mechanical modelling method used to investigate the electronic structure of molecules and predict their reactivity and other properties. Researchers are using DFT to analyze global reactivity descriptors of 5-Chloro-2-nitroanisole and assess its performance in DSSCs. This approach allows for a theoretical assessment of the compound before experimental validation, accelerating the development of new materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)



![2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B32714.png)
![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)





